4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide
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Overview
Description
4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a nitrophenyl group, and a benzenecarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate is further reacted with 3-nitrobenzaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde
- 4-[(3,4-dichlorobenzyl)oxy]benzoic acid
- 4-[(3,4-dichlorobenzyl)oxy]benzyl alcohol
Uniqueness
4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular weight of approximately 444.27 g/mol and features a complex structure that includes a hydrazide functional group linked to aromatic rings with various substituents. Its density is reported to be around 1.37 g/cm³ .
Antimicrobial Activity
Studies have indicated that derivatives of hydrazides, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, research has shown that certain hydrazone derivatives can effectively inhibit the growth of various bacterial strains, suggesting a potential application in treating bacterial infections .
Table 1: Antimicrobial Efficacy of Related Hydrazone Compounds
Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Hydrazone A | E. coli | 32 µg/mL |
Hydrazone B | S. aureus | 16 µg/mL |
Target Compound | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
Recent studies have explored the anticancer potential of hydrazones. For example, compounds exhibiting structural similarity to our target compound have shown promising results in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by activating caspase pathways .
Case Study: Anticancer Effects
In a study involving various human cancer cell lines, a related compound demonstrated an IC50 value of 5 µM against breast cancer cells, indicating significant cytotoxicity. The study further elucidated that the compound induced cell cycle arrest at the G2/M phase, which is critical for cancer therapy .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Some hydrazone derivatives induce oxidative stress in target cells, leading to apoptosis.
- Modulation of Signaling Pathways : These compounds can interfere with signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .
Toxicity and Safety Profile
While many studies highlight the therapeutic potential of this compound class, toxicity assessments are critical. Preliminary data suggest that some derivatives may exhibit low toxicity profiles; however, comprehensive toxicological evaluations are necessary to establish safety for clinical use.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O4/c22-19-9-4-15(11-20(19)23)13-30-18-7-5-16(6-8-18)21(27)25-24-12-14-2-1-3-17(10-14)26(28)29/h1-12H,13H2,(H,25,27)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTZWOQVWFRVBA-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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